molecular formula C10H15N5 B2406966 N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 56964-92-2

N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2406966
CAS No.: 56964-92-2
M. Wt: 205.265
InChI Key: DDGRELYEXVSKCZ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an N-(3-methylbutyl) substituent at the nitrogen atom.

Scientific Research Applications

N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

Target of Action

Similar compounds have shown activity against various targets such as mycobacterium tuberculosis and multiple tyrosine kinases

Mode of Action

Related compounds have been shown to inhibit their targets, leading to various cellular changes . The compound’s interaction with its targets and the resulting changes would depend on the specific target proteins and their roles in cellular processes.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in tuberculosis and cancer . The downstream effects of these pathway alterations would depend on the specific pathways involved and their roles in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins in the presence of sodium methoxide . This reaction leads to the formation of the pyrazolopyrimidine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-(3-methylbutyl) group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives with altered substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and its potential neuroprotective and anti-aggregation properties. This makes it a promising candidate for further research in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7(2)3-4-11-9-8-5-14-15-10(8)13-6-12-9/h5-7H,3-4H2,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRELYEXVSKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC=NC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903746
Record name NoName_4485
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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